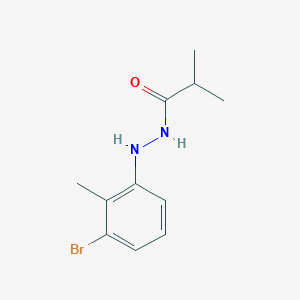
N'-(3-bromo-2-methylphenyl)isobutyrohydrazide
Cat. No. B8316474
M. Wt: 271.15 g/mol
InChI Key: RCXDMULPSOJFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765940B2
Procedure details


To 3-bromo-2-methylaniline (2.5 g, 13.4 mmol) in 3N HCl (16 mL) at −10° C. NaNO2 (1.02 g, 14.78 mmol) in water (3 mL) was added dropwise. The resultant mixture was stirred for 30 minutes. SnCl2.2H2O (7.58 g, 33.6 mmol) in conc. HCl (6 mL) was added slowly to the mixture. At −10° C. the mixture was stirred for 1 h. The mixture was filtered. The solid was rinsed with cold brine, 2N HCl, and EtOAc respectively, and then dried under vacuum for 20 minutes. To the dried solid in MeOH (20 mL) was added NEt3 (1.67 mL, 11.97 mmol) and isobutyryl chloride (0.67 mL, 6.3 mmol) dropwise at 0° C. The mixture was stirred at 0° C. for 30 minutes. The mixture was concentrated and the residue was purified by flash chromatography over silica gel, using 50% EtOAc in hexane, gave N′-(3-bromo-2-methylphenyl)isobutyrohydrazide. 1H-NMR (DMSO-d6) δ 9.70 (1H, s), 7.37 (1H, s), 6.96-6.90 (2H, m), 6.62-6.59 (1H, m), 2.52-2.40 (1H, m), 2.23 (3H, s), 1.08 (6H, d, J=4.0 Hz). Mass Spectrum (ESI) m/e=270.1 (M+1).






[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].N([O-])=O.[Na+].O.O.Cl[Sn]Cl.CC[N:21](CC)CC.[C:26](Cl)(=[O:30])[CH:27]([CH3:29])[CH3:28]>Cl.O.CO>[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([NH:5][NH:21][C:26](=[O:30])[CH:27]([CH3:29])[CH3:28])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(N)C=CC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
0.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
7.58 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
At −10° C. the mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −10° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with cold brine, 2N HCl, and EtOAc respectively
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography over silica gel
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C=CC1)NNC(C(C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
